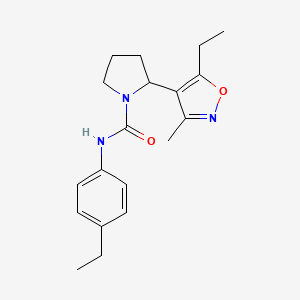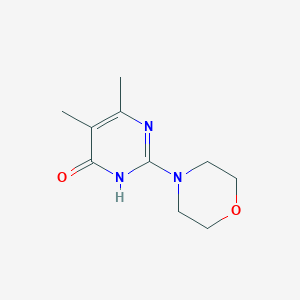
2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(4-ethylphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(4-ethylphenyl)-1-pyrrolidinecarboxamide, commonly known as EMIP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EMIP belongs to the class of isoxazole-containing compounds and has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Wirkmechanismus
The mechanism of action of EMIP involves its interaction with various molecular targets in the body. EMIP has been shown to modulate the activity of opioid receptors, which are involved in the regulation of pain perception. It also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathway. Moreover, EMIP increases the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
EMIP has been shown to exert various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). EMIP also inhibits the release of substance P, which is involved in the transmission of pain signals. Additionally, EMIP increases the activity of GABA receptors, which results in the reduction of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
EMIP has several advantages for lab experiments. It exhibits potent biological activities at low concentrations, which makes it suitable for in vitro and in vivo studies. EMIP is also stable under physiological conditions and can be easily synthesized using standard organic chemistry techniques. However, EMIP has some limitations for lab experiments. Its solubility in water is limited, which can affect its bioavailability. Moreover, EMIP has not been extensively studied in clinical trials, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on EMIP. One potential area of study is the development of EMIP analogs with improved pharmacological properties. Another area of research is the investigation of the potential neuroprotective effects of EMIP in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, the combination of EMIP with other therapeutic agents could enhance its therapeutic efficacy and reduce the potential side effects. Overall, the research on EMIP has the potential to lead to the development of novel therapeutic agents for various diseases.
Conclusion:
In conclusion, EMIP is a promising chemical compound that exhibits various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. The synthesis of EMIP involves the reaction of 5-ethyl-3-methyl-4-isoxazolecarboxylic acid with 4-ethylphenylhydrazine hydrochloride and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. EMIP has been extensively studied for its potential therapeutic applications, and its mechanism of action involves its interaction with various molecular targets in the body. EMIP has several advantages for lab experiments, but its potential therapeutic applications are limited by its solubility and lack of clinical trials. Future research on EMIP could lead to the development of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of EMIP involves the reaction of 5-ethyl-3-methyl-4-isoxazolecarboxylic acid with 4-ethylphenylhydrazine hydrochloride and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in the presence of N,N-diisopropylethylamine. The reaction results in the formation of EMIP, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
EMIP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of nuclear factor-kappa B (NF-κB) signaling pathway. EMIP has also been found to possess analgesic properties by modulating the activity of opioid receptors and inhibiting the release of substance P. Additionally, EMIP has been shown to exert anticonvulsant effects by reducing the excitability of neurons and increasing the activity of GABA receptors.
Eigenschaften
IUPAC Name |
2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(4-ethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-4-14-8-10-15(11-9-14)20-19(23)22-12-6-7-16(22)18-13(3)21-24-17(18)5-2/h8-11,16H,4-7,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAPWNPPRWSDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCCC2C3=C(ON=C3C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(4-ethylphenyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6078904.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6078912.png)
![10-oxo-1,2,3,6,7,8,9,10-octahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidine-1-carboxylic acid](/img/structure/B6078913.png)
![2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B6078921.png)


![N-cycloheptyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6078948.png)
![2-[(5-ethyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl)thio]-N-phenylacetamide](/img/structure/B6078949.png)
![N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide](/img/structure/B6078953.png)
![2-[1-(2,2-dimethylpropyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6078969.png)
![5-(4-methoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6078976.png)
![2-[(4-bromophenyl)imino]-N-{4-[chloro(difluoro)methoxy]phenyl}-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6078978.png)

![3-{2-oxo-2-[4-(2-pyridinylmethyl)-1-piperazinyl]ethyl}-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B6078995.png)